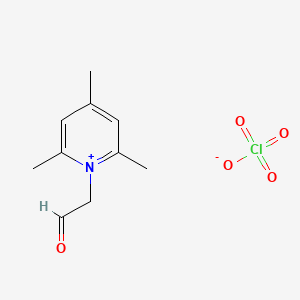
2,4,6-Trimethyl-1-(2-oxoethyl)pyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethyl-1-(2-oxoethyl)pyridin-1-ium perchlorate is a chemical compound known for its unique structure and properties. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trimethyl groups and the oxoethyl group attached to the pyridine ring gives this compound distinctive chemical characteristics.
Méthodes De Préparation
The synthesis of 2,4,6-Trimethyl-1-(2-oxoethyl)pyridin-1-ium perchlorate typically involves the reaction of 2,4,6-trimethylpyridine with an appropriate oxoethylating agent in the presence of a perchlorate source. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions using automated systems to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
2,4,6-Trimethyl-1-(2-oxoethyl)pyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4,6-Trimethyl-1-(2-oxoethyl)pyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethyl-1-(2-oxoethyl)pyridin-1-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, influencing their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2,4,6-Trimethyl-1-(2-oxoethyl)pyridin-1-ium perchlorate can be compared with other similar compounds such as:
2,4,6-Trimethylpyridine: Lacks the oxoethyl group, leading to different chemical properties.
1-(2-oxoethyl)pyridin-1-ium perchlorate: Lacks the trimethyl groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
113728-81-7 |
|---|---|
Formule moléculaire |
C10H14ClNO5 |
Poids moléculaire |
263.67 g/mol |
Nom IUPAC |
2-(2,4,6-trimethylpyridin-1-ium-1-yl)acetaldehyde;perchlorate |
InChI |
InChI=1S/C10H14NO.ClHO4/c1-8-6-9(2)11(4-5-12)10(3)7-8;2-1(3,4)5/h5-7H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
VBZXXASMPAUWPO-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=[N+](C(=C1)C)CC=O)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


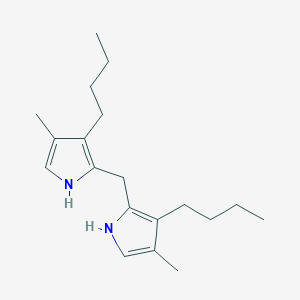
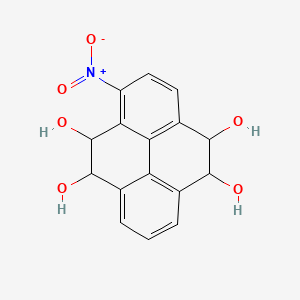
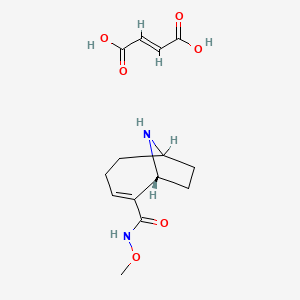
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]-](/img/structure/B14293623.png)

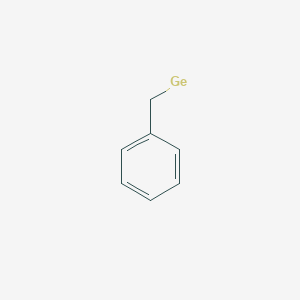
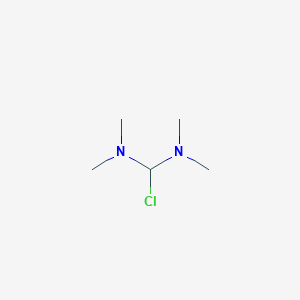


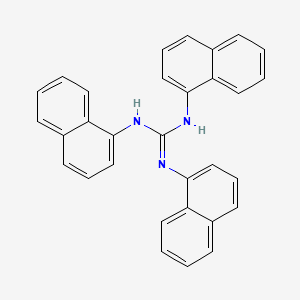
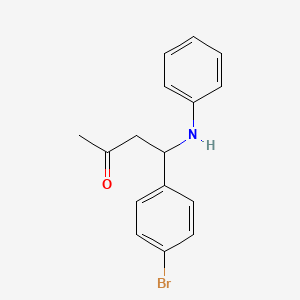
![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(2-pyridin-4-ylethynyl)phenoxy]propan-2-ol](/img/structure/B14293660.png)
![1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one](/img/structure/B14293665.png)

